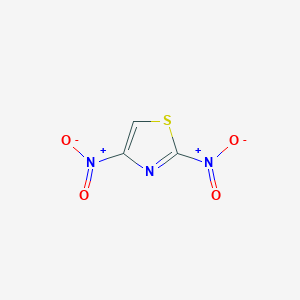
2,4-Dinitrothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is characterized by the presence of two nitro groups (-NO2) attached to the second and fourth positions of the thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrothiazole typically involves the nitration of thiazole derivatives. One common method includes the reaction of thiazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process .
化学反应分析
Types of Reactions: 2,4-Dinitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,4-diaminothiazole.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
作用机制
The mechanism of action of 2,4-Dinitrothiazole involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress . The compound’s ability to modulate these pathways makes it a valuable tool in biochemical and pharmacological research .
相似化合物的比较
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitroanisole: Used in the production of explosives and as a chemical intermediate.
2,4-Dinitrobenzene: Utilized in organic synthesis and as a precursor for other chemical compounds.
Uniqueness of 2,4-Dinitrothiazole: this compound stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
属性
分子式 |
C3HN3O4S |
|---|---|
分子量 |
175.13 g/mol |
IUPAC 名称 |
2,4-dinitro-1,3-thiazole |
InChI |
InChI=1S/C3HN3O4S/c7-5(8)2-1-11-3(4-2)6(9)10/h1H |
InChI 键 |
DCRQGZJJUFKWND-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


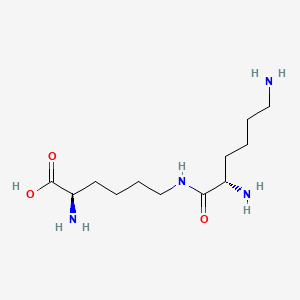
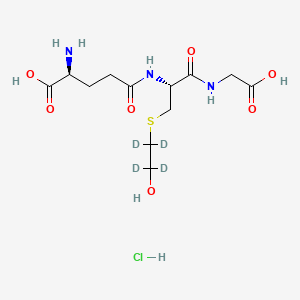
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
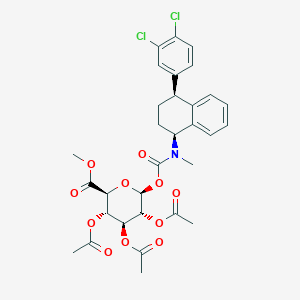
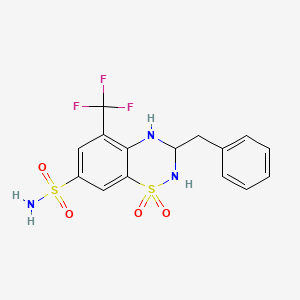
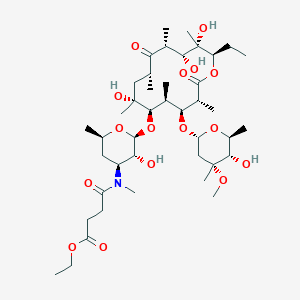
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

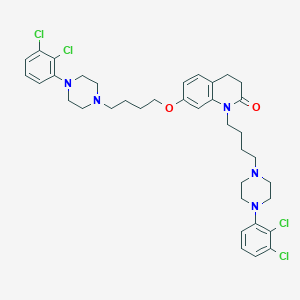
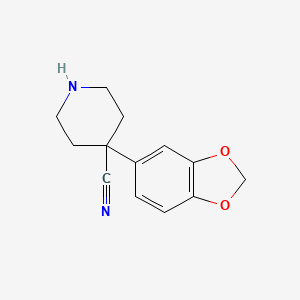
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
